molecular formula C16H20N2O4 B3207795 Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate CAS No. 1048957-09-0

Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No. B3207795
CAS RN: 1048957-09-0
M. Wt: 304.34 g/mol
InChI Key: KMEOUBCBKUSENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate, also known as EIPB, is a synthetic compound used in the research and development of drugs and other chemicals. It is a member of the pyrrolidinone family of compounds, which are known for their ability to form strong hydrogen bonds. EIPB has been used in a variety of scientific studies, including those related to drug synthesis, chemical synthesis, and biochemical and physiological effects.

Scientific Research Applications

Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate has been used in a variety of scientific studies. It has been used to study the synthesis of drugs, chemical synthesis, and biochemical and physiological effects. It has also been used to study the effects of drugs on the body, as well as the effects of various chemicals on the environment. Additionally, Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate has been used to study the structure and function of enzymes, as well as the structure and function of proteins.

Mechanism of Action

Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate is an inhibitor of the enzyme cyclooxygenase (COX). It binds to the active site of the enzyme, preventing the enzyme from performing its normal function. This inhibition of COX can lead to a variety of effects, including the inhibition of prostaglandin synthesis, the inhibition of platelet aggregation, and the inhibition of inflammation.
Biochemical and Physiological Effects
Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of prostaglandins, which are important mediators of inflammation. Additionally, it has been shown to inhibit platelet aggregation, which can lead to a decrease in blood clotting and an increase in bleeding. Furthermore, it has been shown to inhibit the production of cytokines, which are important mediators of the immune response.

Advantages and Limitations for Lab Experiments

The use of Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be toxic at high concentrations.

Future Directions

The potential future directions for Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate research are numerous. One potential direction is to explore the potential therapeutic applications of Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate, such as its use as an anti-inflammatory or anticoagulant. Additionally, further research could be done to explore the effects of Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate on other enzymes and proteins. Furthermore, further research could be done to explore the effects of Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate on the environment, as well as its potential applications in drug synthesis. Finally, further research could be done to explore the potential interactions between Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate and other compounds, such as other drugs or chemicals.

properties

IUPAC Name

ethyl 4-[2,5-dioxo-3-(propan-2-ylamino)pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-16(21)11-5-7-12(8-6-11)18-14(19)9-13(15(18)20)17-10(2)3/h5-8,10,13,17H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEOUBCBKUSENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
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Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
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Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
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Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
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Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Reactant of Route 6
Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate

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